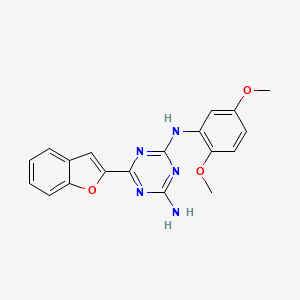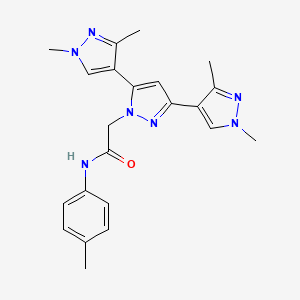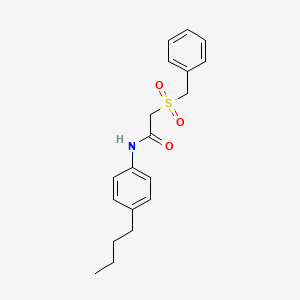
6-(1-benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives typically involves reactions between different precursors under specific conditions to form the desired triazine core. While the search did not return specific methods for synthesizing the exact compound 6-(1-Benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, similar compounds have been synthesized through various methods, such as condensation reactions, heterocyclization, and modifications of existing triazine structures. These methods often involve the reaction of amines with other reactive intermediates to form the triazine ring, followed by further functionalization to introduce additional groups like benzofuran and dimethoxyphenyl (Liu et al., 2023; Moustafa et al., 2020).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including our compound of interest, is characterized by the presence of a triazine ring, a heterocyclic compound consisting of three nitrogen atoms and three carbon atoms in a six-membered ring. The incorporation of benzofuran and dimethoxyphenyl groups adds to the complexity and functionality of the molecule. X-ray crystallography and density functional theory (DFT) studies are common methods used to analyze the precise structure, showing how these groups are positioned relative to the triazine core and providing insights into the compound's conformation and electronic properties (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions, condensation with carboxylic acids and amines, and modifications at different positions of the triazine ring to introduce or alter functional groups. These reactions can significantly affect the chemical properties of the compound, such as reactivity, stability, and the ability to form bonds with other molecules. The presence of benzofuran and dimethoxyphenyl groups in the molecule may also influence its chemical behavior, potentially offering sites for further chemical modifications or interactions with biological targets (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of 6-(1-Benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, such as solubility, melting point, and crystalline structure, can be inferred from similar triazine derivatives. These properties are influenced by the molecular structure, especially by functional groups that can participate in hydrogen bonding and π-π interactions, affecting the compound's solubility in various solvents and its crystalline form. Detailed physical property analysis requires experimental data, which may include melting point determination, solubility tests in different solvents, and crystallography studies to elucidate the compound's solid-state structure (Hwang et al., 2006).
Propiedades
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-25-12-7-8-15(26-2)13(10-12)21-19-23-17(22-18(20)24-19)16-9-11-5-3-4-6-14(11)27-16/h3-10H,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAKSIDZHIMZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4763995.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4764002.png)
![N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4764006.png)
![2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B4764009.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764016.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4764022.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4764024.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![13-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4764079.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)
